

Physicochemical properties of (E)-2-propylpent-2-enoic acid

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Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **(E)-2-Propylpent-2-enoic Acid**

Introduction

(E)-2-propylpent-2-enoic acid, also known as trans-2-ene-valproic acid (trans-2-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA).^{[1][2]} Valproic acid is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.^[2] Understanding the physicochemical properties of its metabolites is crucial for comprehending the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of **(E)-2-propylpent-2-enoic acid**, detailed experimental protocols for their determination, and its biological context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **(E)-2-propylpent-2-enoic acid**.

Table 1: General and Chemical Identifiers

Property	Value	Source
IUPAC Name	(2E)-2-propylpent-2-enoic acid	[3]
Synonyms	trans-2-en-valproate, 2-ene-VPA	[1] [4]
CAS Number	33786-47-9	[3] [5]
Molecular Formula	C8H14O2	[1] [4]
Molecular Weight	142.2 g/mol	[1] [4]
Canonical SMILES	CC/C=C(\C(O)=O)/CCC	[1]
InChI Key	ZKNJEOBYOLUGKJ- ALCCZGGFSA-N	[1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Crystalline solid	[1]
logP (Computed)	2.4	[4]
UV max (λmax)	216 nm	[1]
Purity	≥97-98% (Commercially available)	[1] [6]

Table 3: Solubility Data

Solvent	Solubility	Source
DMF	15 mg/mL	[1]
DMSO	20 mg/mL	[1]
Ethanol	30 mg/mL	[1]
PBS (pH 7.2)	1 mg/mL	[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable compound like a carboxylic acid, the distribution coefficient (logD) at a specific pH is often more relevant.

Methodology: Shake-Flask Method (OECD Guideline 107)

- Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.
- Dissolution: A small, accurately weighed amount of **(E)-2-propylpent-2-enoic acid** is dissolved in the pre-saturated n-octanol.
- Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this.
- Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology: pH-Metric Titration

- Sample Preparation: A precise amount of **(E)-2-propylpent-2-enoic acid** is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Specialized software can be used for more accurate calculations, especially for multiprotic substances or when co-solvents are used.^{[7][8]}

Determination of Aqueous Solubility

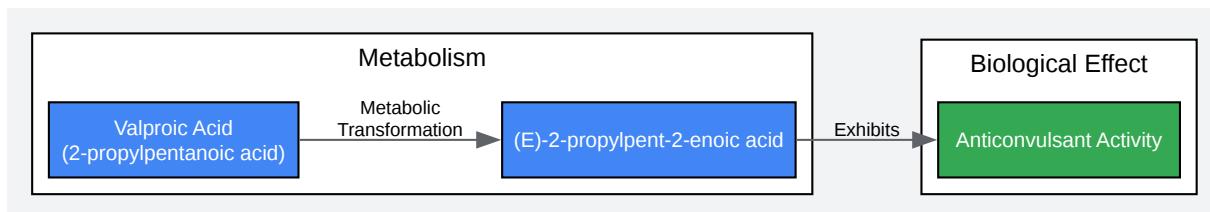
Methodology: Shake-Flask Method (OECD Guideline 105)

- Sample Preparation: An excess amount of solid **(E)-2-propylpent-2-enoic acid** is added to a known volume of the aqueous medium (e.g., deionized water, PBS) in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

- Result: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Biological Context and Activity

(E)-2-propylpent-2-enoic acid is an active metabolite of the histone deacetylase (HDAC) inhibitor valproic acid.^[1] It has demonstrated anticonvulsant activity, increasing the seizure threshold in animal models.^[1] Its potency is reported to be approximately 60-90% of the parent compound, valproic acid, in certain in vivo tests.^[2] The formation of this metabolite is a key aspect of the overall pharmacology of valproic acid.

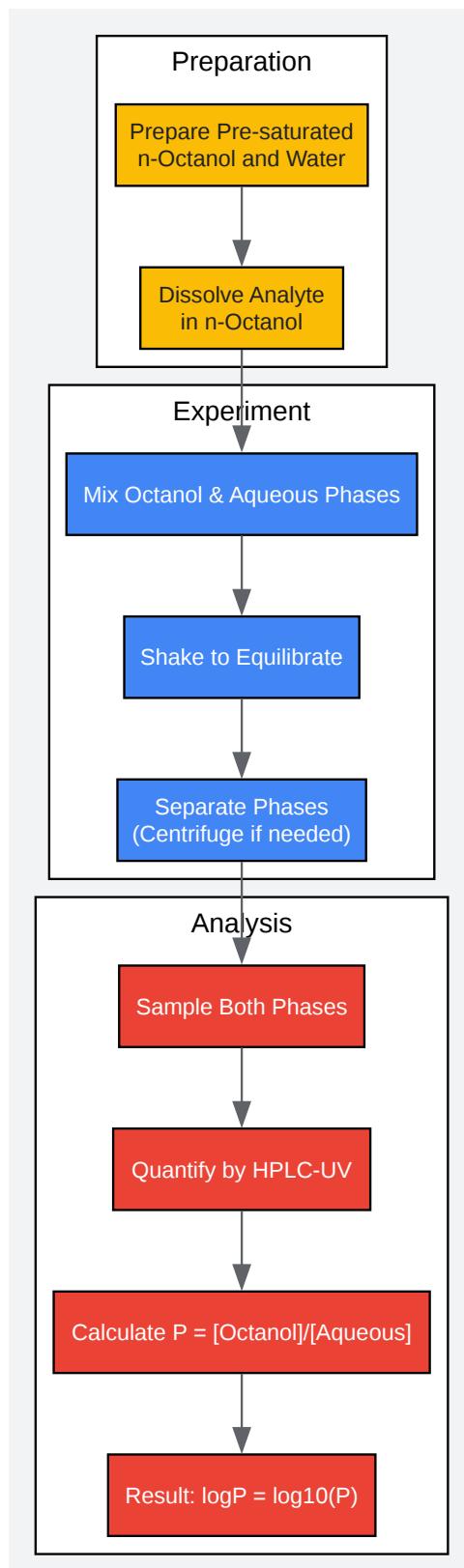


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Caption: Metabolic pathway from Valproic Acid to **(E)-2-propylpent-2-enoic acid** and its resulting biological activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.

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Caption: Workflow for the experimental determination of logP using the shake-flask method and HPLC analysis.

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